N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl]-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-12-13(2)23-18(15(12)11-21-9-5-6-10-21)20-17(22)14-7-3-4-8-16(14)19/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKKJKRCJURWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCCC2)NC(=O)C3=CC=CC=C3F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiophene ring, a pyrrolidine moiety, and a fluorobenzamide group. Its molecular formula is , indicating the presence of various functional groups that may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cellular Pathways : Similar compounds have been noted for their ability to inhibit melanin production and reduce tumor cell proliferation by modulating key proteins involved in these processes.
- Receptor Interaction : The pyrrolidine ring enhances binding affinity to specific receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Potential to reduce inflammation markers | |
| Anticancer | Inhibition of tumor cell proliferation | |
| Melanin Inhibition | Modulation of melanin production |
Case Study 1: Anti-Cancer Activity
In a study examining the compound's anticancer properties, it was found to significantly reduce the proliferation of melanoma cells in vitro. This effect was linked to the compound's ability to inhibit specific signaling pathways involved in cell growth and survival. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of the compound. It was shown to interact with dopamine receptors, which may influence mood and behavior. The compound exhibited a significant affinity for D2-like receptors, indicating its potential use in treating neuropsychiatric disorders .
Comparison with Similar Compounds
Structural Features and Substituent Effects
A systematic comparison with structurally related thiophene derivatives highlights key differences in substituents and their pharmacological implications:
Key Observations :
- Pyrrolidine vs. This could influence target selectivity or metabolic stability.
- Fluorine Positioning: The 2-fluorobenzamide group in the target compound contrasts with the 3-fluorophenyl group in the analog from .
- Biological Activity: Thiophene derivatives with sulfonamide or conjugated enone moieties (e.g., Compound 26 in ) exhibit strong antiproliferative activity (IC₅₀ ~10 µM). The absence of such motifs in the target compound suggests its mechanism may diverge, possibly targeting non-oncological pathways.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The amide and pyrrolidine groups in the target compound likely participate in intermolecular hydrogen bonds, analogous to patterns observed in sulfonamide-thiophene derivatives . Such interactions influence crystal packing and solubility, critical for bioavailability.
- Crystallography Tools : Programs like SHELXL (used for small-molecule refinement) and Mercury (for crystal structure visualization) are instrumental in analyzing these compounds’ packing efficiencies and void spaces .
Q & A
Q. What are the optimal synthetic routes for N-(4,5-dimethyl-3-(pyrrolidin-1-ylmethyl)thiophen-2-yl)-2-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amidation and functional group coupling. Key steps include:
- Amidation : Use 2-fluorobenzoyl chloride with a thiophene-pyrrolidine precursor in dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl byproducts .
- Pyrrolidine Functionalization : Introduce the pyrrolidin-1-ylmethyl group via reductive amination or alkylation, optimizing solvent (e.g., DMF or THF) and temperature (40–60°C) to prevent side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and LCMS .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : Use , , and -NMR to confirm structural integrity. For example, the 2-fluorobenzamide moiety shows distinct -NMR peaks at δ -115 to -120 ppm .
- LCMS/HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% formic acid) for retention time analysis. Expected [M+H]+ can be calculated from molecular formula (e.g., CHFNOS: 369.15 g/mol) .
- Elemental Analysis : Validate purity (>98%) by matching experimental vs. theoretical C, H, N, S percentages .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions (e.g., docking) and experimental bioactivity data for this compound?
- Methodological Answer :
- Validation of Computational Models : Re-dock the compound using crystallographic data (if available) to refine force field parameters. For example, Mercury CSD 2.0 can analyze crystal packing to validate intermolecular interactions .
- Dose-Response Studies : Perform in vitro assays (e.g., MTT for cytotoxicity) across a concentration range (1 nM–100 µM) to identify discrepancies between predicted IC and observed values .
- Metabolite Screening : Use LC-MS/MS to detect degradation products or metabolites that may alter activity .
Q. How can X-ray crystallography and SHELX refinement elucidate the structural and electronic properties of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/pentane) and collect high-resolution data (≤1.0 Å) using synchrotron radiation .
- SHELX Refinement : Use SHELXL for structure solution, refining anisotropic displacement parameters and validating hydrogen bonding (e.g., N–H⋯O/F interactions). Mercury CSD 2.0 can visualize void spaces and packing motifs .
- Electron Density Maps : Analyze residual density to confirm the absence of disorder, particularly in the pyrrolidine and thiophene moieties .
Q. What experimental designs are recommended to evaluate the compound's interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (k/k) at varying compound concentrations .
- Fluorescence Polarization : Use fluorescently labeled ligands to assess competitive displacement, calculating K values .
- Cellular Assays : Combine with siRNA knockdown to confirm target specificity. For example, if the compound inhibits kinase X, compare activity in wild-type vs. kinase X-null cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
